

A Spectroscopic Guide to Pyridazin-3-ylmethanol: Elucidating Structure and Purity

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Compound of Interest

Compound Name: *Pyridazin-3-ylmethanol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

Pyridazin-3-ylmethanol, a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and predicting its role in complex molecular architectures. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Pyridazin-3-ylmethanol**. By delving into the principles behind the data and providing detailed experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis and application of pyridazine derivatives.

Introduction: The Significance of Pyridazin-3-ylmethanol

The pyridazine moiety is a common scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The introduction of a hydroxymethyl group at the 3-position of the pyridazine ring, as in **Pyridazin-3-ylmethanol**, provides a crucial handle for further synthetic transformations, making it a valuable intermediate in drug discovery and development. Accurate and comprehensive spectroscopic data is the cornerstone of chemical

synthesis, ensuring the identity and purity of such pivotal compounds. This guide aims to provide that essential data, contextualized with the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For **Pyridazin-3-ylmethanol** (C5H6N2O), both ^1H and ^{13}C NMR provide critical structural information.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **Pyridazin-3-ylmethanol** is anticipated to display distinct signals for the three aromatic protons of the pyridazine ring and the protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating character of the hydroxymethyl substituent.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **Pyridazin-3-ylmethanol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~7.6 - 7.8	Doublet of doublets	$J(\text{H4-H5}) \approx 8.0$, $J(\text{H4-H6}) \approx 1.5$
H-5	~7.4 - 7.6	Multiplet	-
H-6	~9.0 - 9.2	Doublet of doublets	$J(\text{H5-H6}) \approx 5.0$, $J(\text{H4-H6}) \approx 1.5$
$-\text{CH}_2-$	~4.8 - 5.0	Singlet	-
$-\text{OH}$	Variable	Broad Singlet	-

Rationale behind the Predictions: The protons on the pyridazine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to two electronegative nitrogen atoms, is predicted to be the most deshielded and thus appear at

the highest chemical shift[1][2]. The hydroxymethyl protons (-CH₂-) are expected to appear as a singlet, and the hydroxyl proton (-OH) signal will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Pyridazin-3-ylmethanol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3	~155 - 160
C-4	~125 - 130
C-5	~128 - 133
C-6	~150 - 155
-CH ₂ -	~60 - 65

Justification of Predictions: The carbon atoms of the pyridazine ring will resonate in the aromatic region. C-3 and C-6, being directly attached to the electronegative nitrogen atoms, are expected to be the most deshielded[3][4]. The carbon of the hydroxymethyl group (-CH₂-) will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Pyridazin-3-ylmethanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ^{13}C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **Pyridazin-3-ylmethanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for **Pyridazin-3-ylmethanol**

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=N stretch (pyridazine ring)	1550 - 1650	Medium to Strong
C=C stretch (pyridazine ring)	1400 - 1600	Medium
C-O stretch (primary alcohol)	1000 - 1260	Strong

Interpretation of Expected Peaks: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding[5][6]. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹[5]. The C=N and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-1650 cm⁻¹ region. A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹[7][8].

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like **Pyridazin-3-ylmethanol**, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Step-by-Step ATR-FTIR Protocol:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **Pyridazin-3-ylmethanol** sample onto the ATR crystal.
- Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak (M^+) for **Pyridazin-3-ylmethanol** ($\text{C}_5\text{H}_6\text{N}_2\text{O}$) is expected at an m/z of 110.11. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of **Pyridazin-3-ylmethanol**

m/z	Proposed Fragment Ion	Possible Neutral Loss
110	$[\text{C}_5\text{H}_6\text{N}_2\text{O}]^+$ (Molecular Ion)	-
109	$[\text{C}_5\text{H}_5\text{N}_2\text{O}]^+$	$\text{H}\cdot$
81	$[\text{C}_4\text{H}_5\text{N}_2]^+$	$\text{CHO}\cdot$
80	$[\text{C}_4\text{H}_4\text{N}_2]^+$	CH_2O
53	$[\text{C}_3\text{H}_3\text{N}]^+$	$\text{N}_2\text{H}\cdot, \text{CO}$

Mechanistic Insights into Fragmentation: The fragmentation of **Pyridazin-3-ylmethanol** is likely to initiate with the loss of a hydrogen radical to form a stable cation at m/z 109. A significant fragmentation pathway is expected to involve the loss of the hydroxymethyl group as a formyl radical ($\text{CHO}\cdot$) or formaldehyde (CH_2O), leading to ions at m/z 81 and 80, respectively. This is

analogous to the fragmentation of benzyl alcohol, which readily loses the hydroxymethyl group[9][10]. Further fragmentation of the pyridazine ring can lead to smaller, stable ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step EI-MS Protocol:

- Sample Introduction: Introduce a small amount of the solid **Pyridazin-3-ylmethanol** sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a complete and validated picture of the molecular structure of **Pyridazin-3-ylmethanol**.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of **Pyridazin-3-ylmethanol**.

Conclusion: The Spectroscopic Fingerprint of Pyridazin-3-ylmethanol

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for **Pyridazin-3-ylmethanol**. By combining predicted spectral features with

established experimental protocols, researchers and drug development professionals are equipped with the necessary tools for the confident identification and quality control of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel pyridazine derivatives, facilitating advancements in medicinal chemistry and related fields.

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